Boc-Ala(4-pyridyl)-OH
CAS No.: 37535-57-2
Cat. No.: VC21543404
Molecular Formula: C13H18N2O4
Molecular Weight: 266,3 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 37535-57-2 |
---|---|
Molecular Formula | C13H18N2O4 |
Molecular Weight | 266,3 g/mole |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid |
Standard InChI | InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Standard InChI Key | FNYWDMKESUACOU-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O |
Chemical Structure and Properties
Structural Characteristics
Boc-Ala(4-pyridyl)-OH features a central alanine backbone modified with a 4-pyridyl substituent at the beta position and protected with a Boc group at the alpha-amino position. The chemical structure is formally identified as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid, highlighting its stereochemical configuration and functional groups . The compound maintains the L-configuration (S-stereochemistry) at the alpha-carbon, consistent with naturally occurring amino acids, which is critical for its biological compatibility in peptide-based applications.
The canonical SMILES notation for this compound is CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O, providing a linear string representation of its molecular structure that can be interpreted by chemical software programs . The molecular formula is C₁₃H₁₈N₂O₄, indicating the presence of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms within its structure .
Physical Properties
Boc-Ala(4-pyridyl)-OH exhibits several distinct physical properties that influence its handling, storage, and application in laboratory settings. The compound appears as a white to off-white powder at room temperature . It possesses a molecular weight of 266.3 g/mol, which places it in the category of medium-sized molecular building blocks suitable for incorporation into larger structures .
Table 1: Physical Properties of Boc-Ala(4-pyridyl)-OH
Property | Value |
---|---|
Molecular Weight | 266.3 g/mol |
Physical Appearance | White to off-white powder |
Density | 1.2±0.1 g/cm³ |
Melting Point | 224°C |
Boiling Point | 454.3±40.0°C at 760 mmHg |
Flash Point | 228.5±27.3°C |
Optical Rotation | [α]₂₀ₐ = -30 ± 1° (C=1 in DMF) |
Purity (Commercial) | ≥98% |
The compound exhibits a relatively high melting point of 224°C and a boiling point of approximately 454.3±40.0°C at standard pressure, indicating strong intermolecular forces likely attributed to hydrogen bonding through its carboxylic acid and amide functional groups . The optical rotation value of [α]₂₀ₐ = -30 ± 1° (measured in DMF at a concentration of 1 g/100mL) confirms its specific stereochemical configuration, which is essential for its application in stereoselective synthesis .
Desired Concentration | Solvent Volume Required |
---|---|
For 1 mg compound | For 5 mg compound |
1 mM | 3.7552 mL |
5 mM | 0.7510 mL |
10 mM | 0.3755 mL |
Applications in Research
Role in Peptide Synthesis
Boc-Ala(4-pyridyl)-OH serves as a valuable building block in peptide synthesis, particularly in protocols employing Boc-strategy methodologies. The tert-butoxycarbonyl (Boc) protecting group allows for controlled peptide bond formation by preventing unwanted side reactions at the amino functionality during coupling procedures . This protection strategy is fundamental in both solution-phase and solid-phase peptide synthesis techniques.
The incorporation of the 4-pyridyl moiety into peptide structures introduces several advantageous properties. The pyridine ring can participate in hydrogen bonding interactions, potentially influencing the secondary and tertiary structure of the resulting peptides. Additionally, the nitrogen atom in the pyridine ring can serve as a coordination site for metal ions, enabling the development of metalloproteins or metallopeptides with specific functional properties .
In peptide synthesis applications, the compound's stereochemical purity is of paramount importance. The optical rotation value of [α]₂₀ₐ = -30 ± 1° serves as an indicator of its stereochemical integrity, ensuring that the resulting peptides maintain the desired three-dimensional configuration essential for biological activity .
Drug Development Applications
In pharmaceutical research, Boc-Ala(4-pyridyl)-OH has emerged as a significant component in drug development pipelines, particularly for compounds targeting neurological disorders. The pyridine ring provides a scaffold that can enhance interactions with various neurological receptors, potentially leading to improved therapeutic outcomes . The compound's structural features enable it to modulate drug properties such as solubility, membrane permeability, and target binding affinity.
The integration of this modified amino acid into peptide-based therapeutics can alter their pharmacokinetic and pharmacodynamic profiles. The pyridyl group may influence plasma protein binding, metabolic stability, and blood-brain barrier penetration, all crucial factors in developing effective neurological agents . Furthermore, the pyridine nitrogen offers a site for potential prodrug development through quaternization or N-oxidation strategies.
Bioconjugation Uses
Boc-Ala(4-pyridyl)-OH finds application in bioconjugation chemistry, where it serves as a linker or functional handle for attaching therapeutic agents to biomolecules. The pyridine ring provides a reactive site distinct from typical protein functional groups, allowing for orthogonal conjugation strategies . This property is particularly valuable in the development of antibody-drug conjugates, peptide-drug conjugates, and other targeted therapeutic systems.
Comparative Analysis with Similar Compounds
When evaluating Boc-Ala(4-pyridyl)-OH in the context of related compounds, several structural analogues merit consideration. These include positional isomers such as Boc-Ala(2-pyridyl)-OH and Boc-Ala(3-pyridyl)-OH, which feature the pyridine nitrogen at different positions within the aromatic ring. These positional variations can significantly impact the compound's properties, including solubility, pKa values, and metal coordination behavior.
Another relevant comparison involves alternative protecting groups for the same amino acid backbone. While the Boc protection strategy offers acid-lability and base-stability, alternative protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) provide orthogonal deprotection conditions that may be advantageous in certain synthetic sequences . The choice between these protection strategies depends on the specific requirements of the synthetic route and the compatibility with other functional groups present in the target molecules.
Additionally, the stereochemical counterpart, Boc-D-Ala(4-pyridyl)-OH, represents an important comparison point. This D-isomer would exhibit opposite optical rotation values and potentially different biological activities when incorporated into peptides or drug candidates. The stereochemical purity of these compounds is critical in applications where specific three-dimensional arrangements dictate functional outcomes .
Current Research and Future Perspectives
Current research involving Boc-Ala(4-pyridyl)-OH spans multiple scientific disciplines, reflecting its versatility as a synthetic building block. In medicinal chemistry, the compound contributes to the development of novel peptide-based therapeutics targeting neurological disorders, where the pyridine moiety enhances receptor interactions and potentially improves blood-brain barrier penetration . These applications address significant unmet medical needs in areas such as neurodegenerative diseases and neuropsychiatric disorders.
In materials science, the compound's ability to coordinate with metals through the pyridine nitrogen offers opportunities for developing peptide-based materials with unique properties. These include self-assembling peptide systems, metal-organic frameworks with biological components, and biomimetic catalysts that combine the selectivity of enzymatic systems with the robustness of synthetic catalysts.
Future research directions might explore the development of fluorinated or isotopically labeled derivatives of Boc-Ala(4-pyridyl)-OH to enable advanced imaging and tracking applications. Such modifications could facilitate the study of peptide metabolism, distribution, and target engagement in biological systems. Additionally, the incorporation of this building block into cyclic peptides and peptide mimetics represents a promising avenue for developing compounds with enhanced stability and bioavailability .
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